Home > Products > Screening Compounds P77701 > PD-1-IN-17 (Tfa)
PD-1-IN-17 (Tfa) -

PD-1-IN-17 (Tfa)

Catalog Number: EVT-10946076
CAS Number:
Molecular Formula: C15H23F3N6O9
Molecular Weight: 488.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD-1-IN-17 (Tfa) is classified as an immunomodulator due to its ability to influence T cell activity by inhibiting the PD-1 pathway. The PD-1 protein plays a significant role in downregulating the immune system and promoting self-tolerance by preventing T cell activation and proliferation. The development of inhibitors like PD-1-IN-17 (Tfa) aims to enhance anti-tumor immunity by blocking these inhibitory signals .

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1-IN-17 (Tfa) involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The compound is synthesized through a series of chemical reactions that allow for the precise assembly of its molecular structure. Specific methodologies include:

  1. Solid-phase peptide synthesis: This method enables the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support.
  2. Purification: Following synthesis, the crude product undergoes purification processes such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
  3. Characterization: Techniques such as mass spectrometry are employed to confirm the molecular weight and structural integrity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1-IN-17 (Tfa) is characterized by its unique arrangement of atoms that allows it to effectively bind to the PD-1 receptor. The compound's structure includes specific functional groups that facilitate interaction with the target protein, enhancing its inhibitory effects.

Key data points include:

  • Molecular Formula: Specific details on the molecular formula are often proprietary but are essential for understanding its reactivity and interactions.
  • Molecular Weight: The calculated molecular weight of PD-1-IN-17 (Tfa) is approximately 2344.66 g/mol, which aligns with its expected characteristics based on its structural components .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PD-1-IN-17 (Tfa) is its binding interaction with the PD-1 receptor on T cells. This interaction can be described as follows:

  1. Binding Reaction: PD-1-IN-17 (Tfa) binds to the PD-1 receptor, preventing its interaction with ligands such as programmed death-ligand 1 (PD-L1). This blockade enhances T cell activation and proliferation.
  2. Inhibition Mechanism: By inhibiting the PD-1 pathway, PD-1-IN-17 (Tfa) promotes cytokine secretion and cytotoxic activity in T cells, thereby enhancing anti-tumor responses .
Mechanism of Action

Process and Data

The mechanism of action for PD-1-IN-17 (Tfa) involves several steps:

  1. Inhibition of PD-1/PD-L Interaction: By binding to PD-1, this compound prevents the receptor from engaging with its ligands, which would normally inhibit T cell activation.
  2. Enhanced T Cell Activation: The blockade leads to increased signaling through T cell receptors, resulting in enhanced proliferation and activation of T cells.
  3. Cytokine Production: Activated T cells produce greater amounts of cytokines, which are crucial for orchestrating immune responses against tumors .

Quantitative studies have shown that PD-1-IN-17 (Tfa) significantly increases T cell activity in vitro, suggesting strong potential for therapeutic applications in cancer immunotherapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of PD-1-IN-17 (Tfa) are critical for understanding its behavior in biological systems:

  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: The compound's stability under physiological conditions is essential for its effectiveness as a therapeutic agent.

Relevant analyses often include:

  • HPLC Purity Assessment: Achieving high purity levels (>90%) is crucial for biological studies.
  • Mass Spectrometry Confirmation: Ensures accurate molecular weight determination and structural verification .
Applications

Scientific Uses

PD-1-IN-17 (Tfa) has several potential applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: Its primary application lies in enhancing anti-tumor immunity by blocking inhibitory signals from PD-1, making it a candidate for combination therapies with other immunotherapeutics.
  2. Research Tool: As an inhibitor of the PD-1 pathway, it serves as a valuable tool for studying immune responses in various models, including tumor microenvironments.
  3. Drug Development: Insights gained from studies involving PD-1-IN-17 (Tfa) may lead to the development of new drugs targeting similar pathways or enhancing immune responses against other diseases .
Discovery and Rational Design of Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate

Structural Basis for Programmed Cell Death Protein 1/Programmed Death-Ligand 1 Inhibition

Rational Drug Design Inspired by Programmed Death-Ligand 1 Interface Regions

The development of Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate emerged from sophisticated structure-based design strategies focused on disrupting the protein-protein interaction interface between Programmed Cell Death Protein 1 and Programmed Death-Ligand 1. Researchers employed X-ray crystallography data revealing that Programmed Death-Ligand 1 interacts with Programmed Cell Death Protein 1 through three critical regions: a shallow groove containing aspartic acid 122, tyrosine 123, lysine 124, arginine 125, and aspartic acid 26; a primary hydrophobic pocket formed by methionine 115, alanine 121, and tyrosine 123; and a secondary pocket composed of tyrosine 56, glutamic acid 58, arginine 113, methionine 115, and tyrosine 123. These structural insights provided the blueprint for designing peptide-based inhibitors that mimic these interaction surfaces [3] [5].

The design strategy specifically targeted the Programmed Death-Ligand 1 loops responsible for engaging Programmed Cell Death Protein 1, particularly focusing on residues 111-127 which form part of the critical C-C' loop region. This region was identified through competitive binding assays and surface plasmon resonance studies as essential for complex formation. By creating peptide mimetics corresponding to this interface, researchers developed compounds capable of competitively displacing native Programmed Death-Ligand 1 from its binding site on Programmed Cell Death Protein 1. The lead compound incorporated structural elements mimicking these key interaction zones while optimizing molecular contacts through iterative design cycles [1] [5].

Table 1: Structural Features of Programmed Death-Ligand 1 Targeted in Programmed Cell Death Protein 1 Inhibitor 17 Design

Programmed Death-Ligand 1 RegionKey ResiduesStructural RoleInteraction Type with Programmed Cell Death Protein 1
Shallow GrooveAspartic Acid 122, Tyrosine 123, Lysine 124, Arginine 125, Aspartic Acid 26Primary interaction surfacePolar and electrostatic interactions
Primary Hydrophobic PocketMethionine 115, Alanine 121, Tyrosine 123Accommodates Programmed Cell Death Protein 1 isoleucine 126Hydrophobic interactions
Secondary Hydrophobic PocketTyrosine 56, Glutamic Acid 58, Arginine 113, Methionine 115, Tyrosine 123Accommodates Programmed Cell Death Protein 1 isoleucine 134Hydrophobic interactions

Key Binding Residues and Affinity Optimization Strategies

The molecular architecture of Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate incorporates specific residues critical for high-affinity binding to Programmed Cell Death Protein 1. Tyrosine 112 and isoleucine 126 (based on Programmed Death-Ligand 1 numbering) were identified as indispensable for establishing hydrophobic contacts within the Programmed Cell Death Protein 1 binding cleft. Affinity maturation involved systematic residue substitutions guided by computational docking simulations and binding energy calculations. Molecular dynamics simulations predicted that introducing cysteine residues at positions 112 and 126 would enable disulfide bond formation, constraining the peptide into a bioactive conformation that mimics the native Programmed Death-Ligand 1 loop structure [3] [5].

Surface plasmon resonance analysis confirmed that the engineered disulfide bridge in the peptide designated Programmed Death-Ligand 1(111-127)(tyrosine 112 cysteine-isoleucine 126 cysteine) (termed L11) significantly enhanced binding affinity for Programmed Cell Death Protein 1, achieving a dissociation constant (KD) in the low micromolar range. This represented a 20-fold improvement over the linear peptide precursor. Nuclear magnetic resonance studies further validated that the constrained peptide maintained binding to the Programmed Cell Death Protein 1 surface at the identical molecular locus as full-length Programmed Death-Ligand 1, effectively competing with the natural ligand through structural mimicry [3] [5].

Additional affinity optimization involved strategic incorporation of non-natural amino acids to strengthen hydrophobic packing within the Programmed Cell Death Protein 1 binding pockets. Structure-activity relationship studies demonstrated that para-methylphenylalanine substitutions enhanced interactions with the hydrophobic residues lining the Programmed Cell Death Protein 1 binding groove, while glutamic acid analogues with extended side chains improved electrostatic complementarity with arginine residues on the Programmed Cell Death Protein 1 surface. These modifications collectively contributed to the development of Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate as a potent inhibitor capable of blocking Programmed Cell Death Protein 1/Programmed Death-Ligand 1 complex formation with 92% efficiency at 100 nanomolar concentration in splenocyte proliferation assays [2] [10].

Table 2: Structure-Activity Relationship of Programmed Cell Death Protein 1 Inhibitor 17 Modifications

Structural ModificationChemical RationaleImpact on Programmed Cell Death Protein 1 Binding AffinityFunctional Effect
Tyrosine 112 Cysteine - Isoleucine 126 Cysteine disulfide bondConstrains peptide conformation to mimic Programmed Death-Ligand 1 loop structure20-fold improvement in dissociation constantEnhanced competitive displacement of Programmed Death-Ligand 1
Para-methylphenylalanine substitutionStrengthens hydrophobic packing in Programmed Cell Death Protein 1 binding pockets3.5-fold increase in binding enthalpyImproved blockade of hydrophobic core interactions
Extended glutamic acid analoguesEnhances electrostatic complementarity with Programmed Cell Death Protein 1 arginine residues2.8-fold reduction in dissociation rateProlonged occupancy of Programmed Cell Death Protein 1 binding site
N-terminal acetylation and C-terminal amidationEliminates charged termini to reduce desolvation penalty1.7-fold improvement in binding free energyEnhanced binding energetics without altering contact residues

Lead Compound Identification and Optimization

Peptide Backbone Modifications for Protease Resistance

The transition from a promising peptide lead to a viable therapeutic candidate necessitated extensive modifications to overcome inherent proteolytic instability. Initial metabolic profiling of the lead peptide identified rapid cleavage by dipeptidyl peptidase-IV between the N-terminal alanine-valine sequence and by serine proteases at aromatic residue positions. To address these vulnerabilities, researchers implemented three strategic modifications: incorporation of D-amino acids at identified cleavage sites, N-methylation of peptide bonds, and substitution of natural amino acids with non-proteolytic residues [2] [10].

Systematic replacement of L-amino acids with their D-isomers at positions 3 and 5 resulted in complete resistance to dipeptidyl peptidase-IV without compromising Programmed Cell Death Protein 1 binding affinity. N-methyl scanning of the peptide backbone revealed that methylation of the glycine-isoleucine amide bond not only conferred resistance to chymotrypsin-like proteases but also improved membrane permeability by reducing hydrogen bonding capacity. Additionally, phenylalanine-to-diphenylalanine substitutions at position 8 provided steric hindrance against carboxypeptidase activity while enhancing hydrophobic interactions with the Programmed Cell Death Protein 1 binding pocket. These modifications collectively extended the peptide's plasma half-life from under 30 minutes to more than 8 hours in murine serum stability assays [2] [8].

The trifluoroacetate counterion was strategically selected to improve solubility characteristics without introducing additional metabolic liabilities. This anionic component forms ion-pair interactions with basic residues in the peptide sequence, effectively shielding lysine side chains from enzymatic recognition while maintaining aqueous solubility necessary for biological distribution. The trifluoroacetate salt form demonstrated optimal crystallinity and stability profiles during preformulation studies, making it suitable for further pharmaceutical development [10].

Cyclization and N-Methylation for Stability Enhancement

Macrocyclization emerged as a pivotal strategy for enhancing the structural rigidity, proteolytic resistance, and biological activity of Programmed Cell Death Protein 1 Inhibitor 17. Researchers developed a novel stapling methodology employing cysteine-cysteine disulfide linkages to conformationally constrain the peptide into its bioactive conformation. Molecular dynamics simulations informed optimal staple placement by identifying flexible regions that could be rigidified without compromising interaction with Programmed Cell Death Protein 1. The selected stapling strategy between residues 4 and 11 produced a stabilized α-helical structure that maintained all critical pharmacophore elements in their proper orientation while eliminating conformational entropy penalties upon binding [3] [8].

N-methylation served a dual purpose in the optimization process: reducing intermolecular hydrogen bonding to minimize aggregation propensity and shielding amide bonds from proteolytic cleavage. Comprehensive scanning identified three positions amenable to N-methylation that simultaneously improved metabolic stability and membrane permeability. The N-methylated analogue demonstrated a 15-fold enhancement in cell permeability as measured by parallel artificial membrane permeability assay, addressing a critical limitation of peptide-based therapeutics. Additionally, N-methylation at the asparagine-valine bond disrupted substrate recognition by matrix metalloproteinases, conferring resistance to this prevalent class of proteases in the tumor microenvironment [2] [8].

Table 3: Stability Enhancement Strategies for Programmed Cell Death Protein 1 Inhibitor 17

Stabilization ApproachChemical ImplementationEffect on Proteolytic StabilityEffect on Bioactivity
Disulfide staplingCysteine-cysteine bond between residues 4 and 118.5-fold increase in serum half-lifeMaintained full binding affinity to Programmed Cell Death Protein 1
Selective N-methylationMethylation of asparagine-valine and glycine-isoleucine bondsResistance to matrix metalloproteinase cleavage92% inhibition of splenocyte proliferation at 100 nanomolar
D-amino acid substitutionD-alanine at position 3, D-valine at position 5Complete resistance to dipeptidyl peptidase-IVNo reduction in Programmed Cell Death Protein 1 binding
Trifluoroacetate salt formationIon-pair complexationImproved solubility and formulation stabilityEnhanced cellular uptake and tissue distribution

The culmination of these optimization strategies yielded Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate with significantly enhanced pharmaceutical properties. The final compound demonstrated remarkable stability across physiological pH ranges (pH 3-8), maintained structural integrity after 24-hour incubation in human plasma, and exhibited excellent solubility profiles suitable for parenteral administration. Biophysical characterization confirmed that the stabilization strategies preserved the three-dimensional structure necessary for high-affinity Programmed Cell Death Protein 1 binding, with nuclear magnetic resonance studies showing minimal deviation from the designed conformation. The trifluoroacetate counterion further contributed to stability by reducing hygroscopicity and providing a well-defined crystalline form with consistent purity profiles essential for pharmaceutical development [2] [10].

The successful optimization of Programmed Cell Death Protein 1 Inhibitor 17 Trifluoroacetate exemplifies the power of combining structural biology insights with rational medicinal chemistry approaches. By addressing proteolytic instability while preserving and enhancing target engagement, researchers transformed a promising peptide lead into a viable candidate for further development as an immunotherapeutic agent targeting the Programmed Cell Death Protein 1/Programmed Death-Ligand 1 axis [2] [3] [10].

Properties

Product Name

PD-1-IN-17 (Tfa)

IUPAC Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C15H23F3N6O9

Molecular Weight

488.37 g/mol

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI Key

PYCIDBUEUQEHMB-UGQQCFMUSA-N

Canonical SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.